2-(2-(Ethylthio)ethyl)piperidine

Sigma receptor Piperidine derivatives Binding affinity

2-(2-(Ethylthio)ethyl)piperidine (CAS 1247555-30-1, C9H19NS, MW 173.32) is a sulfur-containing piperidine derivative featuring an ethylthio group tethered to the piperidine ring via an ethyl linker. This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing ligands targeting sigma receptors and other neurological targets.

Molecular Formula C9H19NS
Molecular Weight 173.32 g/mol
Cat. No. B13016482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Ethylthio)ethyl)piperidine
Molecular FormulaC9H19NS
Molecular Weight173.32 g/mol
Structural Identifiers
SMILESCCSCCC1CCCCN1
InChIInChI=1S/C9H19NS/c1-2-11-8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3
InChIKeyPHNVZWGWEHQJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Ethylthio)ethyl)piperidine: A Specialized Piperidine Building Block for Neurological and Sigma Receptor Research


2-(2-(Ethylthio)ethyl)piperidine (CAS 1247555-30-1, C9H19NS, MW 173.32) is a sulfur-containing piperidine derivative featuring an ethylthio group tethered to the piperidine ring via an ethyl linker . This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing ligands targeting sigma receptors and other neurological targets [1]. Its unique substitution pattern distinguishes it from common piperidine analogs and enables specific structure-activity relationship (SAR) explorations .

Why 2-(2-(Ethylthio)ethyl)piperidine Cannot Be Interchanged with Common Piperidine Analogs


Substitution of 2-(2-(ethylthio)ethyl)piperidine with structurally similar piperidine derivatives is inadvisable due to profound differences in biological activity, receptor selectivity, and physicochemical properties. Even minor modifications—such as moving the ethylthioethyl group from the 2-position to the 3-position or replacing the ethylthio moiety with an alkoxy group—can drastically alter sigma receptor binding affinity and selectivity profiles [1]. The specific spatial orientation and electronic properties conferred by the 2-ethylthioethyl substitution are critical for engaging key binding pockets in sigma receptors and other neurological targets [2].

Quantitative Differentiation of 2-(2-(Ethylthio)ethyl)piperidine from Closest Analogs


Sigma-1 Receptor Binding Affinity of 2-(2-(Ethylthio)ethyl)piperidine Compared to Structurally Related Analogs

2-(2-(Ethylthio)ethyl)piperidine exhibits moderate affinity for the sigma-1 receptor (IC50 = 1.18 μM) [1]. In contrast, optimized piperidine-based sigma ligands, such as compound 19 from Zampieri et al. (2018), demonstrate significantly higher affinity (Ki = 17 nM for σ1) [2]. This difference highlights the potential of 2-(2-(ethylthio)ethyl)piperidine as a starting scaffold for further optimization rather than a high-potency lead compound.

Sigma receptor Piperidine derivatives Binding affinity

Positional Isomerism Profoundly Impacts Sigma Receptor Affinity

The position of the ethylthioethyl substituent on the piperidine ring critically determines sigma receptor affinity. While 2-(2-(ethylthio)ethyl)piperidine (2-substituted) demonstrates measurable sigma-1 binding (IC50 = 1.18 μM) [1], the 3-substituted analog 3-(2-(ethylthio)ethyl)piperidine shows no reported sigma receptor activity in available literature . This SAR observation is consistent with findings that 2-substituted piperidines generally exhibit superior sigma receptor engagement compared to 3- or 4-substituted isomers [2].

Sigma receptor Positional isomer Structure-activity relationship

Inhibitory Activity Against Acetylcholinesterase (AChE)

2-(2-(Ethylthio)ethyl)piperidine demonstrates moderate inhibitory activity against electric eel acetylcholinesterase (AChE) with a Ki value of 246 nM in a non-competitive inhibition mode [1]. This activity profile is distinct from other piperidine-based AChE inhibitors, such as donepezil (IC50 ~ 6.7 nM) [2], positioning this compound as a weaker but structurally distinct AChE ligand suitable for mechanistic studies rather than therapeutic applications.

Acetylcholinesterase Enzyme inhibition Piperidine derivatives

Commercial Availability and Purity Specifications of 2-(2-(Ethylthio)ethyl)piperidine

2-(2-(Ethylthio)ethyl)piperidine is commercially available from multiple vendors with a minimum purity specification of 95% . This contrasts with more complex piperidine derivatives, which often require custom synthesis with longer lead times and higher costs. The compound's relatively simple structure and established synthetic routes ensure consistent supply and batch-to-batch reproducibility for research applications.

Chemical procurement Purity specification Vendor comparison

Physicochemical Properties Distinguish 2-(2-(Ethylthio)ethyl)piperidine from Oxygen-Containing Analogs

2-(2-(Ethylthio)ethyl)piperidine (C9H19NS, MW 173.32) contains a thioether moiety, which confers distinct physicochemical properties compared to oxygen-containing analogs. While experimental logP and pKa data are not publicly available for this specific compound, related thioether-containing piperidines typically exhibit higher lipophilicity (estimated clogP ~1.5-2.5) than their ether counterparts [1]. This increased lipophilicity can enhance blood-brain barrier penetration, a critical parameter for CNS-targeted research programs [2].

Physicochemical properties Lipophilicity Sulfur-containing compounds

Optimal Use Cases for 2-(2-(Ethylthio)ethyl)piperidine in Scientific Research and Industrial Development


Sigma-1 Receptor Ligand Scaffold Optimization

2-(2-(Ethylthio)ethyl)piperidine serves as a starting scaffold for medicinal chemistry optimization programs targeting sigma-1 receptors. Its moderate binding affinity (IC50 = 1.18 μM) provides a tractable starting point for SAR studies aimed at improving potency and selectivity through systematic structural modifications [1]. Researchers can use this compound to explore the impact of N-substitution, ring modifications, and linker variations on sigma receptor pharmacology [2].

Acetylcholinesterase Inhibitor Mechanistic Studies

With a Ki of 246 nM against electric eel AChE in a non-competitive inhibition mode, this compound is suitable for mechanistic enzymology studies investigating non-competitive inhibition kinetics [1]. Its moderate potency allows for clear differentiation from high-potency inhibitors like donepezil, making it a valuable tool compound for validating assay systems or exploring alternative binding sites on AChE.

CNS Drug Discovery Building Block

The thioether moiety of 2-(2-(ethylthio)ethyl)piperidine confers enhanced lipophilicity relative to oxygen-containing analogs, a property associated with improved blood-brain barrier penetration [1]. This makes the compound a strategically valuable building block for synthesizing libraries of CNS-penetrant candidates targeting neurological disorders, including neurodegenerative diseases and psychiatric conditions [2].

Chemical Biology Probe Development

The commercial availability of 2-(2-(ethylthio)ethyl)piperidine at ≥95% purity from multiple vendors ensures reliable supply for chemical biology applications [1]. Researchers can utilize this compound as a precursor for synthesizing affinity probes, fluorescent ligands, or biotinylated derivatives to study sigma receptor localization and function in cellular and tissue models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-(Ethylthio)ethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.